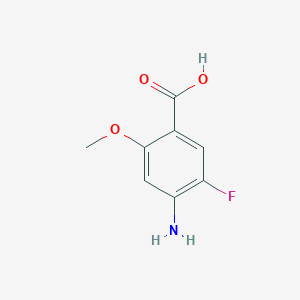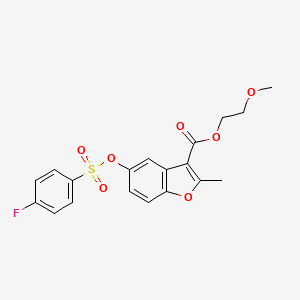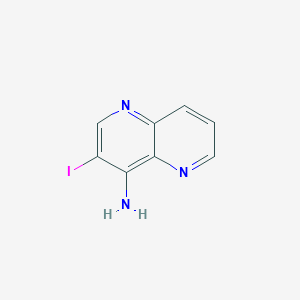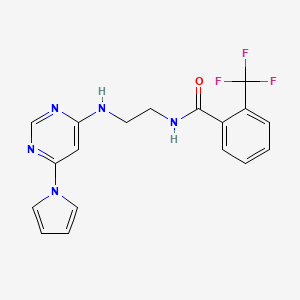![molecular formula C14H13ClFN3O2S2 B2434762 [4-Amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone CAS No. 946255-05-6](/img/structure/B2434762.png)
[4-Amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including an amino group, a sulfanylidene group, a thiazolyl group, and a morpholinyl group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as acylation, chlorination, and other organic reactions . The exact method would depend on the specific structure and functional groups of the compound .Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amino group could participate in reactions like amide bond formation, while the sulfanylidene group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by factors like its molecular structure, functional groups, and stereochemistry. These could include properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Tyrosinase Inhibition
Background:Tyrosinase: (TYR, EC 1.14.18.1) is a copper-containing enzyme involved in melanin production. Overproduction of melanin can lead to skin pigmentation disorders and neurodegenerative processes in conditions like Parkinson’s disease.
Compound Interaction:Researchers have explored tyrosinase inhibitors from synthetic sources. One such compound is our subject : Researchers have explored tyrosinase inhibitors from synthetic sources. One such compound is our subject: [4-Amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone. Notably, the 4-fluorobenzyl moiety interacts effectively with the catalytic site of tyrosinase. Additionally, the chlorine atom enhances inhibitory activity.
Results:Anti-HIV Activity
Background: Indole derivatives have shown promise in various biological contexts.
Compound Design: 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and evaluated for anti-HIV activity against HIV-1 and HIV-2 strains.
Results:Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O2S2/c15-9-7-8(1-2-10(9)16)19-12(17)11(23-14(19)22)13(20)18-3-5-21-6-4-18/h1-2,7H,3-6,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYSNHOLWYAGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2434681.png)


![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2434687.png)

![N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2434689.png)

![3-(4-ethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2434692.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2434693.png)
![N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2434694.png)


